molecular formula C20H20FNO2S B2360759 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide CAS No. 2034242-77-6

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide

Cat. No.: B2360759
CAS No.: 2034242-77-6
M. Wt: 357.44
InChI Key: WOOQTSKKTGESLT-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a fluorophenyl group

Mechanism of Action

Target of Action

The primary target of N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]-3-(2-Fluorophenyl)Propanamide is the 5-HT1A serotonin receptors . These receptors are a subtype of the serotonin receptor, which is a G protein-coupled receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). They play a significant role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its target, the 5-HT1A receptors, by binding to them. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

The compound’s interaction with the 5-HT1A receptors affects the serotonin system, which is involved in numerous biochemical pathways. These pathways regulate various physiological functions and have been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Result of Action

The compound’s action on the 5-HT1A receptors can lead to various molecular and cellular effects. For instance, it can modulate the release of certain neurotransmitters, influence neuronal firing rates, and affect signal transduction pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide is unique due to the combination of its structural features, which may confer distinct biological and chemical properties. The presence of the hydroxypropyl group and the fluorophenyl group can enhance its solubility and specificity, making it a versatile compound for various applications.

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H20_{20}FNO2_{2}S
  • Molecular Weight : 325.42 g/mol

This compound exhibits a multifaceted mechanism of action, primarily targeting the central nervous system (CNS). It has been shown to interact with various neurotransmitter systems, which may contribute to its therapeutic effects.

2. Biological Activity

Research indicates that this compound possesses several biological activities:

  • Anticonvulsant Activity : In preclinical models, this compound demonstrated significant anticonvulsant properties. It was effective in reducing seizure frequency in animal models of epilepsy, particularly in the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
  • Anti-inflammatory Effects : Studies have suggested that the compound may inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation.
  • Neuroprotective Properties : Evidence indicates neuroprotective effects against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.

Case Study 1: Anticonvulsant Efficacy

A study conducted by researchers evaluated the efficacy of this compound in various seizure models. The results showed:

Test ModelDose (mg/kg)Efficacy (%)
Maximal Electroshock1585
Pentylenetetrazole3075
Kindling Model6070

This data suggests a promising profile for its use as an anticonvulsant agent.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was administered to mice subjected to induced oxidative stress. The findings indicated a significant reduction in neuronal damage markers:

Treatment GroupNeuronal Damage Score (out of 10)
Control8
Compound Treatment3

The reduction in neuronal damage score highlights the potential protective effects of the compound against neurodegeneration.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound exhibits good oral bioavailability.
  • Distribution : It has a favorable distribution profile, with significant CNS penetration.
  • Metabolism : Metabolized primarily in the liver with minimal first-pass effect.
  • Excretion : Excreted mainly through urine, with a half-life conducive for once or twice daily dosing.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO2S/c1-20(24,18-12-15-7-3-5-9-17(15)25-18)13-22-19(23)11-10-14-6-2-4-8-16(14)21/h2-9,12,24H,10-11,13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOQTSKKTGESLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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